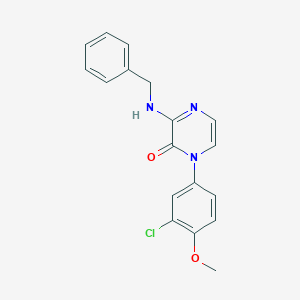

![molecular formula C18H17ClN2O5S B2742232 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide CAS No. 954609-04-2](/img/structure/B2742232.png)

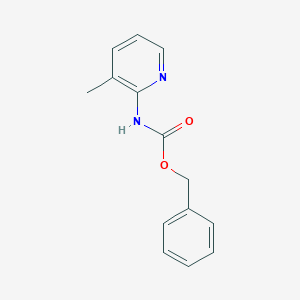

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive compounds .

Synthesis Analysis

Compounds with similar structures have been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic compounds.科学的研究の応用

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. It has been designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The compound showed promising results against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Its structure–activity relationship study led to the identification of analogs with IC50 values ranging from 328 to 644 nM, indicating potent anticancer activity .

Drug Design and Synthesis

This compound serves as a template for the design and synthesis of new molecules with potential anticancer properties. The benzo[d][1,3]dioxol-5-yl moiety is a key feature in the structure, contributing to the compound’s activity. Researchers can use this structure as a starting point to develop more active analogs and gain a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Molecular Diversity Studies

The compound’s design is based on literature reports of indole’s activity against various cancer cell lines, which makes it a valuable addition to molecular diversity studies. It can help in exploring the utility of indoles as anticancer agents and understanding the mechanisms of action of antitubulin molecules .

Mechanistic Studies

Further studies on the compound revealed that it causes cell cycle arrest at the S phase and induces apoptosis in cancer cells. This provides insights into the mechanisms through which the compound exerts its anticancer effects, which is crucial for the development of targeted therapies .

Molecular Properties Prediction

The compound has been included in studies for predicting molecular properties such as drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. These predictions are essential for the early stages of drug development, helping to identify compounds with favorable pharmacokinetic properties .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies are an important tool for designing more potent drugs. The compound’s structure can be used in QSAR studies to design selective inhibitor molecules, aiding in the discovery of new therapeutic agents .

In Silico Screening

In silico screening tools can calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, blood-brain barrier penetration, and solubility. The compound can be screened using these tools to assess its potential as a drug candidate .

Bioavailability Studies

The compound’s structure allows it to obey Lipinski’s rule of five, which suggests good bioavailability. This makes it a promising candidate for further development into a drug, as good bioavailability is a key factor in the success of a pharmaceutical agent .

作用機序

Target of Action

The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-chlorobenzene-1-sulfonamide, is a part of a series of 1-benzo[1,3]dioxol-5-yl-indoles . The primary targets of these compounds are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

Microtubule-targeting agents, like this compound, cause mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . Further mechanistic studies revealed that similar compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and eventually apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .

特性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZMLDLBQJEHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)

![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)

![Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2742158.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione](/img/structure/B2742161.png)

![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2742163.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)